Cas no 600134-89-2 (Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate)

Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a chlorosulfonyl functional group, which enhances its reactivity as a versatile intermediate in organic synthesis. The (1R,2R) stereochemistry ensures high enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. The chlorosulfonyl group allows for further derivatization, enabling the introduction of sulfonamide or sulfonate moieties. Its methyl ester moiety provides stability while remaining amenable to hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, leveraging its rigid cyclopropane scaffold for conformational constraint. Its well-defined stereochemistry and functional group compatibility make it a reliable building block for complex synthetic routes.
Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate structure
600134-89-2 structure
Product Name:Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate
CAS No:600134-89-2
MF:C11H11ClO4S
MW:274.720641374588
CID:6185161
PubChem ID:135374906
Update Time:2025-08-05

Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-methyl (1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate
    • Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate
    • EN300-37158711
    • SCHEMBL20555883
    • 600134-89-2
    • Inchi: 1S/C11H11ClO4S/c1-16-11(13)10-6-9(10)7-2-4-8(5-3-7)17(12,14)15/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
    • InChI Key: WWQRYPJYEVYJOX-VHSXEESVSA-N
    • SMILES: ClS(C1C=CC(=CC=1)[C@@H]1C[C@H]1C(=O)OC)(=O)=O

Computed Properties

  • Exact Mass: 274.0066577g/mol
  • Monoisotopic Mass: 274.0066577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 68.8Ų

Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate Pricemore >>

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Additional information on Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate

Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate and Its Significance in Modern Chemical Research

Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate, with the CAS number 600134-89-2, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a valuable subject of study for scientists exploring novel therapeutic agents. The presence of a cyclopropane ring and a chlorosulfonylphenyl group in its molecular structure imparts distinct reactivity and biological activity, which are central to its potential applications.

The cyclopropane moiety is particularly noteworthy due to its rigid three-membered ring structure. This structural feature often enhances the binding affinity of the molecule to biological targets, making it an attractive scaffold for drug design. In contrast, the chlorosulfonylphenyl group introduces a polar and electron-withdrawing nature to the molecule, which can influence its interactions with proteins and enzymes. These characteristics make Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate a promising candidate for further investigation in the development of new pharmaceuticals.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have shown that the rigid structure of the cyclopropane ring can stabilize interactions with specific amino acid residues in target proteins, potentially leading to high-affinity binding. Additionally, the chlorosulfonylphenyl group has been identified as a key pharmacophore in several drug candidates, contributing to their efficacy in modulating biological pathways.

In vitro studies have begun to unravel the potential therapeutic applications of Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate. Initial research suggests that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory responses. The ability to modulate these pathways could make it a valuable tool in the development of anti-inflammatory drugs. Furthermore, its structural features may also make it useful in targeting other disease-related pathways, such as those involved in cancer progression.

The synthesis of Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate presents unique challenges due to its complex molecular architecture. However, recent innovations in synthetic chemistry have made it possible to produce this compound with high purity and yield. These advancements have opened up new avenues for research and development, allowing scientists to explore its full potential more effectively.

One of the most exciting aspects of this compound is its potential for further derivatization. By modifying different parts of its structure, researchers can generate a library of related compounds with varying biological activities. This approach has been successfully employed in other areas of drug discovery and holds great promise for Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate as well.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the process of identifying promising candidates like Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate. These technologies enable researchers to analyze vast datasets and predict the properties of molecules more efficiently than traditional methods. As a result, the development pipeline for new drugs is becoming increasingly streamlined.

Future studies are expected to delve deeper into the mechanisms by which Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate exerts its effects on biological systems. Understanding these mechanisms will be crucial for optimizing its therapeutic potential and ensuring its safety profile is well-characterized before clinical trials.

The versatility of this compound makes it an attractive candidate for interdisciplinary research. Collaboration between chemists, biologists, and pharmacologists will be essential in harnessing its full potential. As our understanding of complex biological systems continues to grow, compounds like Rel-methyl (1R,2R)-2-(4-(chlorosulfonyl)phenyl)cyclopropane-1-carboxylate are likely to play an increasingly important role in addressing some of the most pressing health challenges facing humanity.

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